3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol
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Overview
Description
3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol is an organic compound with the molecular formula C20H30N2O It is known for its unique chemical structure, which includes a quinoline core substituted with dibutylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol typically involves the reaction of 2,6-dimethylquinoline with dibutylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,6-dimethylquinoline, dibutylamine, and formaldehyde.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 60-80°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which may have different functional groups attached to the quinoline core. These derivatives can exhibit different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its reversible color change under UV light, used in security inks and anti-counterfeiting labels.
3-Dibutylamino-6-methyl-7-anilinofluoran: Used in thermal and pressure-sensitive recording paper.
Uniqueness
3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol stands out due to its unique combination of dibutylamino and methyl groups on the quinoline core. This structural arrangement imparts distinctive chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C20H30N2O |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[(dibutylamino)methyl]-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H30N2O/c1-5-7-11-22(12-8-6-2)14-18-16(4)21-19-10-9-15(3)13-17(19)20(18)23/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,21,23) |
InChI Key |
CSHZIAHNYWHKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
Origin of Product |
United States |
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